![molecular formula C18H18FN3O3 B5218501 1-(2-fluorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine](/img/structure/B5218501.png)
1-(2-fluorobenzoyl)-2-methyl-4-(4-nitrophenyl)piperazine
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Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves condensation reactions between carbamimide and aromatic acids in the presence of coupling agents. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction, highlighting the versatility of piperazine chemistry in creating complex structures with potential biological activities (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray crystallography is a common tool for determining the molecular structure of piperazine derivatives. Studies on similar compounds reveal crystallization in various crystal systems with detailed molecular dimensions. For example, analysis of a related compound showed crystallization in the monoclinic system, providing insights into intermolecular interactions and crystal packing (Awasthi et al., 2014).
Chemical Reactions and Properties
Piperazine derivatives engage in a range of chemical reactions, reflecting their reactivity and utility in synthetic chemistry. They can be modified through nucleophilic substitution, amination, and coupling reactions, producing a variety of bioactive molecules. For example, synthesis efforts on benzylpiperazine derivatives related to cerebral vasodilators highlight the chemical versatility of the piperazine scaffold (Ohtaka et al., 1989).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as melting points, solubility, and crystal structure, can be determined through various analytical techniques. The crystalline structure often reveals the presence of hydrogen bonding and π-π stacking interactions, contributing to the stability of the crystal lattice (Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity, stability under different conditions, and interactions with other molecules, are crucial for their application in medicinal chemistry and materials science. Studies often focus on their potential as ligands for receptors or as building blocks for more complex structures (Mamat et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
(2-fluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-13-12-20(14-6-8-15(9-7-14)22(24)25)10-11-21(13)18(23)16-4-2-3-5-17(16)19/h2-9,13H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHFKMPCBIPALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2F)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone |
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